

An In-Depth Technical Guide to 2-Isopropoxyaniline: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Isopropoxyaniline**

Cat. No.: **B1215334**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-isopropoxyaniline**, a valuable aromatic amine intermediate. The document delves into its historical context, fundamental chemical and physical properties, and detailed synthetic methodologies. Key synthetic routes, including the classical Williamson ether synthesis and the reduction of 2-isopropoxynitrobenzene, are presented with step-by-step protocols and mechanistic insights. Furthermore, this guide explores the applications of **2-isopropoxyaniline**, particularly within the realm of medicinal chemistry and drug development, and discusses its toxicological and metabolic profile based on available data for related compounds. Spectroscopic characterization data, including ^1H NMR, is provided to aid in the identification and quality control of this compound.

Introduction and Historical Context

2-Isopropoxyaniline, also known as o-isopropoxyaniline or 2-(1-methylethoxy)benzenamine, is an organic compound that has found utility as a building block in the synthesis of more complex molecules. While the specific date and discoverer of **2-isopropoxyaniline** are not prominently documented in readily available historical records, its emergence is intrinsically

linked to the development of synthetic organic chemistry, particularly the advancements in ether synthesis and nitroarene reduction in the late 19th and early 20th centuries.

The synthesis of alkoxyanilines, in general, presented a classic chemoselectivity challenge for early organic chemists: the preferential O-alkylation of the hydroxyl group of an aminophenol over the N-alkylation of the amino group. Early methods often required a protection-deprotection sequence to achieve the desired regioselectivity, making the process more laborious and less efficient. A significant advancement in the production of alkoxyanilines was the development of processes for direct and selective O-alkylation, as detailed in patents from the mid-20th century onwards. For instance, a 1976 patent by Sumitomo Chemical Company described a process for selectively producing alkoxyanilines in high yield by reacting a hydroxyaniline with an alkyl halide in the presence of a specific base and a non-protic organic solvent, thereby overcoming the common issue of N-alkylation.^[1] This highlights the industrial importance and the synthetic hurdles that needed to be overcome in the production of this class of compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of **2-isopropoxyaniline** is essential for its handling, application in synthesis, and characterization.

General Properties

Property	Value	Source(s)
CAS Number	29026-74-2	[1] [2]
Molecular Formula	C9H13NO	[1] [2] [3]
Molecular Weight	151.21 g/mol	[2]
Appearance	Brown to black liquid/solid	[4]
Boiling Point	242 °C at 760 mmHg	[1]
Density	1.014 g/cm3	[1]
Flash Point	100.6 °C	[1]
pKa	5.17 ± 0.10 (Predicted)	[4]

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of **2-isopropoxyaniline**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy:

A general procedure for obtaining **1H** NMR data for **2-isopropoxyaniline** involves dissolving the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and acquiring the spectrum on a standard NMR spectrometer (e.g., 400 MHz). The expected chemical shifts (δ) and multiplicities are as follows:

- Aromatic protons (4H): A multiplet in the range of δ 6.7-6.9 ppm.
- CH of isopropyl group (1H): A septet (or multiplet) around δ 4.5 ppm.
- NH₂ protons (2H): A broad singlet, typically around δ 3.8 ppm, the chemical shift of which can be concentration-dependent and affected by moisture.
- CH₃ of isopropyl group (6H): A doublet around δ 1.3 ppm.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The **13C** NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted chemical shifts for **2-isopropoxyaniline** would show distinct signals for the aromatic carbons, with the carbon attached to the isopropoxy group shifted downfield, and signals for the methine and methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy:

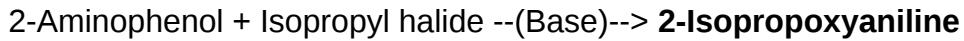
The IR spectrum of **2-isopropoxyaniline** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- N-H stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
- C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

- C=C stretching (aromatic): Peaks around 1600 cm⁻¹.
- C-O-C stretching (ether): A strong band in the region of 1200-1250 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **2-isopropoxyaniline**, the molecular ion peak [M]⁺ would be observed at m/z = 151. The fragmentation pattern would likely involve the loss of the isopropyl group or parts of it.


Synthesis of 2-Isopropoxyaniline

Several synthetic routes can be employed to prepare **2-isopropoxyaniline**. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.

Williamson Ether Synthesis

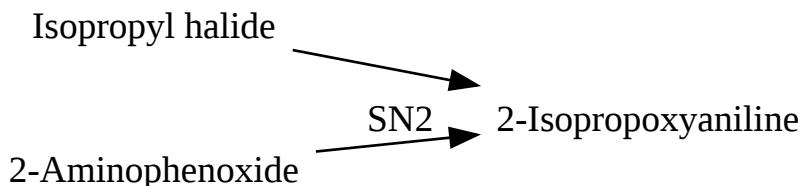
The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of **2-isopropoxyaniline**, this involves the reaction of 2-aminophenol with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in the presence of a base.^[5] The base deprotonates the phenolic hydroxyl group, which is more acidic than the amino group, to form a phenoxide that then acts as a nucleophile.

Reaction Scheme:

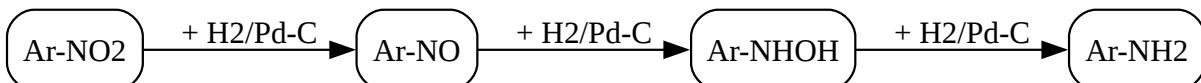
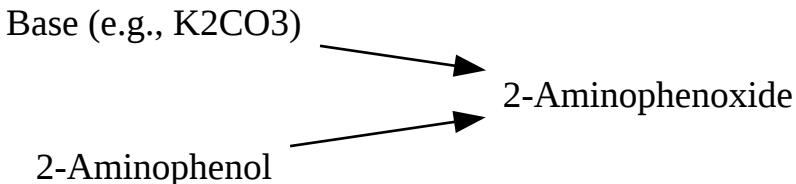
Detailed Experimental Protocol:

- Materials: 2-Aminophenol, 2-bromopropane, potassium carbonate (K₂CO₃), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
- Procedure:
 - To a stirred suspension of 2-aminophenol and an excess of anhydrous potassium carbonate in DMF, add 2-bromopropane dropwise at room temperature.

- Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
- Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford pure **2-isopropoxyaniline**.


Causality Behind Experimental Choices:

- Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without significantly affecting the less acidic amino group, thus favoring O-alkylation.
- Choice of Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.
- Temperature: Heating the reaction increases the rate of the SN2 reaction. However, excessively high temperatures should be avoided to minimize potential side reactions, such as N-alkylation or elimination of the alkyl halide.



Mechanism:

The Williamson ether synthesis proceeds via an SN2 mechanism.

Step 2: SN2 Attack

Step 1: Deprotonation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Isopropoxyaniline | C₉H₁₃N O - BuyersGuideChem [buyersguidechem.com]
- 2. 2-Isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 2-isopropoxyaniline (C₉H₁₃NO) [pubchemlite.lcsb.uni.lu]
- 4. 2-isopropoxyaniline CAS#: 29026-74-2 [amp.chemicalbook.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Isopropoxyaniline: From Discovery to Modern Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1215334#discovery-and-history-of-2-isopropoxyaniline\]](https://www.benchchem.com/product/b1215334#discovery-and-history-of-2-isopropoxyaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com